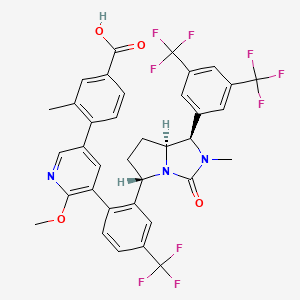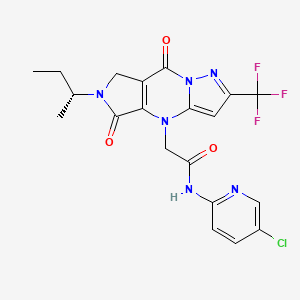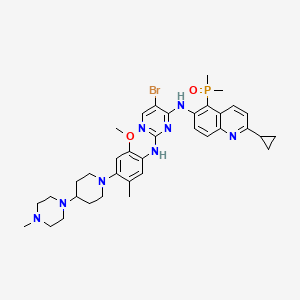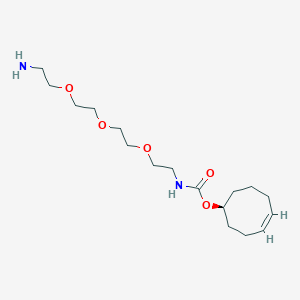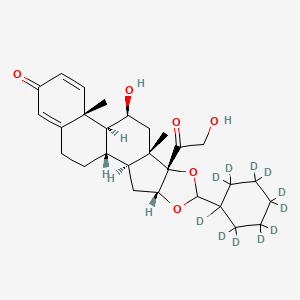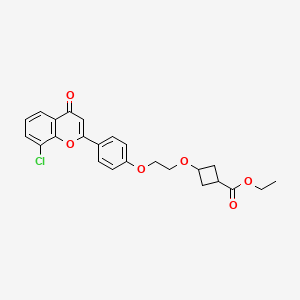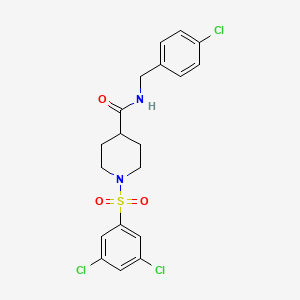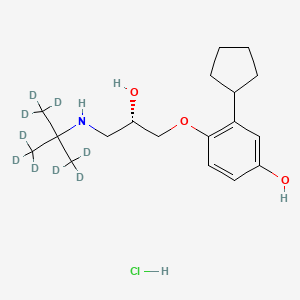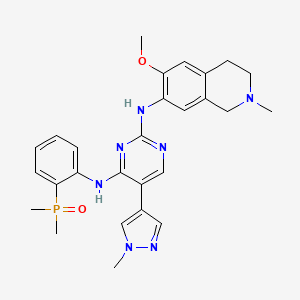
Hpk1-IN-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematopoietic Progenitor Kinase 1 Inhibitor 19 (Hpk1-IN-19) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in negatively regulating T-cell receptor and B-cell receptor signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-19 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. . The final step typically involves purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize impurities. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Hpk1-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
科学的研究の応用
Hpk1-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various biochemical pathways.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent in immuno-oncology to enhance anti-tumor immune responses.
Industry: Utilized in the development of novel immunotherapeutic strategies and drug discovery.
作用機序
Hpk1-IN-19 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition leads to the activation of T-cells and B-cells by preventing the phosphorylation of downstream signaling molecules such as SLP-76. The compound enhances the immune response against tumors by promoting T-cell activation and proliferation . The molecular targets and pathways involved include the T-cell receptor signaling pathway and the MAP4K family of kinases .
類似化合物との比較
Similar Compounds
BB3008: Another potent HPK1 inhibitor with similar immuno-oncology applications.
Compound K: A selective HPK1 inhibitor known for its efficacy in enhancing T-cell responses.
FB849: An HPK1 inhibitor investigated for its potential in treating gynecologic malignancies.
Uniqueness of Hpk1-IN-19
This compound stands out due to its high selectivity and potency in inhibiting HPK1. It has shown promising results in preclinical studies, demonstrating significant anti-tumor immune responses and minimal off-target effects . Its unique chemical structure and optimized pharmacokinetic properties make it a valuable candidate for further development in immuno-oncology .
特性
分子式 |
C27H32N7O2P |
|---|---|
分子量 |
517.6 g/mol |
IUPAC名 |
4-N-(2-dimethylphosphorylphenyl)-2-N-(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-(1-methylpyrazol-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H32N7O2P/c1-33-11-10-18-13-24(36-3)23(12-19(18)16-33)31-27-28-15-21(20-14-29-34(2)17-20)26(32-27)30-22-8-6-7-9-25(22)37(4,5)35/h6-9,12-15,17H,10-11,16H2,1-5H3,(H2,28,30,31,32) |
InChIキー |
AZENVIBXSMLBQC-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)C5=CN(N=C5)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



